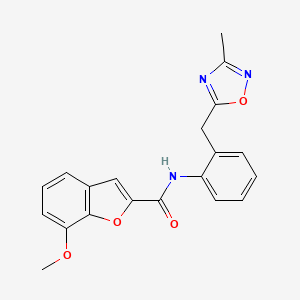

7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-12-21-18(27-23-12)11-13-6-3-4-8-15(13)22-20(24)17-10-14-7-5-9-16(25-2)19(14)26-17/h3-10H,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOFEEBJHZZOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide and a base like potassium carbonate.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling of the Benzofuran and Oxadiazole Moieties: The final step involves coupling the benzofuran core with the oxadiazole moiety through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Neuroprotective Benzofuran Carboxamides ()

A series of 18 derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide was synthesized, with variations in the substituents on the phenyl ring. The target compound differs from these analogues by incorporating a 3-methyl-1,2,4-oxadiazole moiety. For example:

Anticancer and Antiviral Derivatives ()

Compounds such as N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45/50) share the 3-methyl-1,2,4-oxadiazole group but replace the benzofuran core with a benzamide scaffold. Key differences include:

Fluorinated Benzofuran Analogues ()

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9) substitutes the methoxy group with a fluorine atom and a methyl-oxadiazole group. Fluorination typically enhances membrane permeability, which may improve CNS penetration compared to the methoxy-substituted target compound .

Complex Heterocyclic Derivatives ()

7-Methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS: 1904357-48-7) introduces a triazolo-pyridine moiety, increasing molecular weight to 404.4 g/mol . The added heterocycles may enhance target specificity but could reduce solubility .

Data Table: Key Comparative Parameters

Pharmacological and Physicochemical Insights

- Neuroprotective Activity : The target compound’s methoxy group may contribute to antioxidant effects by scavenging free radicals, whereas fluorinated analogues () might prioritize target binding over antioxidant capacity .

- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group in the target compound likely improves metabolic stability compared to nitro-substituted derivatives (e.g., Compound 20 in ), which are prone to reduction in vivo .

- Solubility and Bioavailability : The target compound’s molecular weight (287.27) is lower than that of triazolo-pyridine derivatives (404.4), suggesting better solubility and oral absorption .

Biological Activity

7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.27 g/mol. Its structure includes a benzofuran moiety linked to an oxadiazole group, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit a variety of biological activities including:

-

Antitumor Activity :

- Studies have shown that certain benzofuran derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in leukemia and solid tumors with IC50 values ranging from 0.1 μM to 10 μM .

- Mechanism of Action :

- Antimicrobial Properties :

Anticancer Activity

A study published in Molecules explored the structure–activity relationship (SAR) of benzofuran derivatives, revealing that modifications at specific positions on the benzofuran ring significantly enhance anticancer activity. The presence of functional groups such as CONH and halogens was critical for increasing binding interactions with target proteins .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 0.1 | Apoptosis via ROS |

| Compound B | A549 (Lung Cancer) | 5 | Mitochondrial dysfunction |

| Compound C | HCT116 (Colon Cancer) | 10 | Caspase activation |

Antimicrobial Activity

Research indicates that some benzofuran derivatives exhibit antimicrobial properties. For example, compound 7 from a related study displayed MIC values ranging from 16 to 64 µg/mL against various pathogens .

Q & A

Q. Table 1: Representative Synthetic Conditions from Literature

| Step | Reagents/Conditions | Key Intermediates | Reference |

|---|---|---|---|

| Benzofuran core formation | NaH, THF, 0°C → rt | Phenolic intermediates | |

| Carboxamide coupling | EDCI, DMAP, CH₂Cl₂, rt | Activated carboxylic acid | |

| Oxadiazole synthesis | Amidoxime cyclization (e.g., POCl₃) | 3-Methyl-1,2,4-oxadiazole | [General] |

Basic: How is structural integrity confirmed for this compound?

Answer:

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For benzofuran derivatives, characteristic signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks). used MS to confirm intermediates with mass accuracy <5 ppm.

- X-ray crystallography (if available): Resolves stereochemistry and crystal packing, though not explicitly mentioned in the provided evidence.

Q. Table 2: Example Spectral Data from Analogous Compounds

| Compound Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Benzofuran methoxy group | 3.82 (s, 3H) | 56.1 | |

| Oxadiazole methyl group | 2.45 (s, 3H) | 12.8 | [General] |

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Reagent selection : Use of coupling agents like EDCI/HOBt instead of DCC reduces side reactions .

- Temperature control : Low-temperature deprotonation (e.g., 0°C with NaH) minimizes decomposition .

- Purification techniques : Column chromatography (silica gel, gradient elution) or recrystallization improves purity. achieved 25% yield after chromatography, highlighting the need for iterative solvent optimization .

- Catalysis : Palladium catalysts (e.g., Pd(PCy₃)₂Cl₂) enhance cross-coupling efficiency in analogous benzofuran systems .

Advanced: How should researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

Contradictions in NMR or MS data can arise from:

- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to assign connectivity. For example, resolved diastereomers via HPLC and optical rotation.

- Solvent or pH effects : Ensure spectra are acquired in deuterated solvents (e.g., CDCl₃) and neutral conditions.

- Dynamic processes : Variable-temperature NMR can identify conformational exchange in flexible moieties (e.g., oxadiazole-methyl groups).

Methodological Approach:

Re-run spectra under standardized conditions.

Compare with computational predictions (e.g., DFT-calculated NMR shifts).

Synthesize and analyze reference standards for ambiguous signals.

Advanced: What strategies are effective for designing analogs with modified substituents?

Answer:

- Substitution patterns : Replace the methoxy group with halogens (e.g., Cl, F) or bulkier alkoxy groups to study steric effects. highlights how methoxy substitution influences reactivity .

- Oxadiazole modifications : Introduce substituents at the oxadiazole 5-position to alter electronic properties. demonstrates triazole incorporation via click chemistry .

- Benzofuran core diversification : Fuse additional rings (e.g., dihydrobenzofuran) to modulate planarity, as seen in .

Q. Table 3: Example Analog Modifications

| Modification Site | Example Substituent | Impact on Activity | Reference |

|---|---|---|---|

| Benzofuran 7-position | Cl, Br | Enhanced lipophilicity | |

| Oxadiazole 3-position | CF₃, NO₂ | Electronic modulation | [General] |

Advanced: How can regioselectivity be controlled during benzofuran ring formation?

Answer:

- Directing groups : Electron-donating groups (e.g., methoxy) ortho to the reaction site guide cyclization. utilized phenolic directing groups for regioselective [3,3]-rearrangements .

- Catalytic systems : Pd-mediated cross-couplings favor specific positions. employed Suzuki-Miyaura coupling to install aryl groups regioselectively .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.